N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a complex organic compound that features a cyclopentyl group, a benzamide moiety, and a benzotriazinone ring
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzotriazine derivatives, it may interact with its targets through a variety of mechanisms, potentially including free radical reactions .
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation . The compound exhibits mixed-type inhibition, suggesting it can bind to both the catalytic and peripheral anionic sites of these enzymes . This dual binding capability enhances its inhibitory potency and specificity.
Cellular Effects
The effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission and neuroprotection . By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive functions. Additionally, it affects gene expression related to neuroinflammation and oxidative stress, contributing to its neuroprotective properties .
Molecular Mechanism
At the molecular level, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exerts its effects through specific binding interactions with AChE and BuChE. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex and enhancing its inhibitory effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies indicate that its neuroprotective effects are sustained, with continuous inhibition of AChE and BuChE leading to prolonged increases in acetylcholine levels .
Dosage Effects in Animal Models
In animal models, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide vary with dosage. At lower doses, the compound effectively inhibits AChE and BuChE without significant adverse effects . At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of active metabolites that contribute to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues, particularly the brain .
Subcellular Localization
The subcellular localization of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is primarily within the cytoplasm and the synaptic cleft . Its activity is influenced by post-translational modifications that direct it to specific cellular compartments, enhancing its interaction with target enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multiple steps. One common route includes the formation of the benzotriazinone ring followed by the introduction of the cyclopentyl and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness
N-cyclopentyl-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(21-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)22-23-24/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKYBZZYIDMMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.